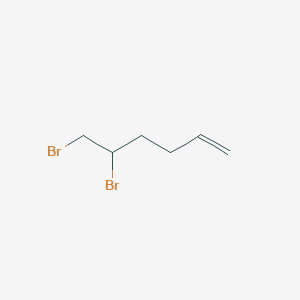

1,2-Dibromo-5-hexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGDPUOTONXJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373090 | |

| Record name | 1,2-DIBROMO-5-HEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4285-48-7 | |

| Record name | 1,2-DIBROMO-5-HEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dibromo-1-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dibromo-5-hexene

Introduction

In the landscape of modern organic synthesis, bifunctional molecules serve as critical linchpins for the construction of complex molecular architectures. 1,2-Dibromo-5-hexene (CAS No. 4285-48-7), also known as 5,6-dibromohex-1-ene, is a prime example of such a versatile building block.[1][2] Its structure, featuring both a vicinal dibromide and a terminal alkene, presents two distinct reactive centers. This duality allows for orthogonal chemical modifications, making it a valuable intermediate for researchers in materials science and drug development. This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, grounded in established chemical principles and field-proven laboratory practices.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A thorough understanding of its physical properties is essential for its proper handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 4285-48-7 | [2][3] |

| Molecular Formula | C₆H₁₀Br₂ | [1][4] |

| Molecular Weight | 241.95 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 55 °C at 5 mmHg228.8 °C at 760 mmHg | [2][3][5] |

| Density | 1.619 g/cm³ | [2][5] |

| Refractive Index (n²⁰/D) | 1.514 | [2][5] |

| Storage Conditions | 0-10 °C, protected from light | [2][5] |

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. While specific spectra can be found in databases[6], the expected signatures are:

-

¹H NMR: Resonances corresponding to the terminal alkene protons (~5.0-5.8 ppm), the methine proton adjacent to bromine (~4.0-4.5 ppm), the methylene protons adjacent to bromine (~3.6-3.9 ppm), and the aliphatic methylene protons (~2.2-2.5 ppm).

-

¹³C NMR: Signals for the sp² carbons of the alkene (~115-138 ppm) and the sp³ carbons bearing the bromine atoms (~40-60 ppm).

-

IR Spectroscopy: Characteristic peaks for C=C stretching (~1640 cm⁻¹) and C-Br stretching (~550-650 cm⁻¹).

Synthesis of this compound via Electrophilic Addition

The most direct and common synthesis of this compound is the electrophilic addition of molecular bromine (Br₂) to the more accessible double bond of 1,5-hexadiene.

Mechanistic Insights

The bromination of an alkene is a classic electrophilic addition reaction.[7] The causality behind the selective formation of the 1,2-dibromo isomer over other potential products is rooted in the reaction mechanism, which proceeds through a cyclic bromonium ion intermediate.

-

Electrophilic Attack: The electron-rich π-bond of one of the double bonds in 1,5-hexadiene attacks a bromine molecule. This induces a dipole in the Br-Br bond, leading to the expulsion of a bromide ion (Br⁻) and the formation of a three-membered cyclic bromonium ion.

-

Nucleophilic Opening: The displaced bromide ion then acts as a nucleophile, attacking one of the two carbons of the bromonium ion from the side opposite the bromine bridge. This backside attack is sterically favored and results in the anti-stereospecific addition of the two bromine atoms across the former double bond.[8][9]

Controlling reaction conditions, particularly temperature, is paramount. The reaction is highly exothermic, and elevated temperatures can promote undesirable side reactions such as allylic bromination, a radical-mediated process.[10]

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

PART A: Safety Precautions for Handling Bromine

Trustworthiness Pillar: Before commencing any experimental work, a rigorous adherence to safety protocols for handling liquid bromine is non-negotiable. Bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns.[11][12][13]

-

Engineering Controls: All manipulations involving liquid bromine or its concentrated solutions must be performed inside a certified chemical fume hood with robust ventilation.[14]

-

Personal Protective Equipment (PPE): A full-face shield or chemical splash goggles, a lab coat, and heavy-duty, chemically resistant gloves (e.g., neoprene or thick nitrile) are mandatory.[13][15] Disposable gloves are not sufficient.[13]

-

Spill Response: A neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be immediately accessible in the event of a spill.[13][15]

PART B: Step-by-Step Synthesis Workflow

// Nodes A [label="1. Setup & Cooling\nDissolve 1,5-hexadiene in CH₂Cl₂.\nCool to 0 °C in an ice bath."]; B [label="2. Reagent Preparation\nPrepare Br₂ solution in CH₂Cl₂."]; C [label="3. Controlled Addition\nAdd Br₂ solution dropwise to the\nhexadiene solution over 1-2 hours."]; D [label="4. Reaction Monitoring\nObserve disappearance of Br₂ color.\nConfirm completion via TLC."]; E [label="5. Quenching\nAdd aq. Na₂S₂O₃ solution to\nneutralize excess Br₂."]; F [label="6. Workup\nSeparate organic layer. Wash with\nNaHCO₃ (aq) and brine."]; G [label="7. Drying & Concentration\nDry over anhydrous Na₂SO₄.\nRemove solvent via rotary evaporation."]; H [label="8. Purification\nPurify crude oil via vacuum distillation."]; I [label="9. Final Product\nCharacterize pure this compound\n(NMR, IR, GC-MS)."];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } ends-dot Caption: Experimental workflow for the synthesis and purification of this compound.

1. Reagent Preparation & Setup:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,5-hexadiene (1.0 eq.) in a suitable inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Cool the flask to 0 °C using an ice-water bath. Maintaining this low temperature is crucial to control the reaction's exothermicity.

-

In the dropping funnel, prepare a solution of molecular bromine (1.0 eq.) in the same solvent.

2. Reaction Execution:

-

Begin the dropwise addition of the bromine solution to the stirred solution of 1,5-hexadiene. The rate of addition should be controlled to maintain the internal temperature below 5-10 °C.

-

A key visual indicator is the persistence of the bromine's reddish-brown color. Initially, the color will disappear instantly upon addition. As the starting material is consumed, the color will fade more slowly. The reaction is complete when a faint orange-brown color persists.

-

In-Process Check: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., hexane). The product, being more polar, will have a lower Rf value than the starting diene.

3. Workup and Isolation:

-

Once the reaction is complete, quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer becomes colorless.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, and then with brine to initiate drying.

-

Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

4. Purification:

-

Due to the potential for side products, purification is necessary. Given the boiling point of this compound (55 °C at 5 mmHg), vacuum distillation is the preferred method for purification on a larger scale.[3]

-

For smaller scales or for achieving very high purity, flash column chromatography on silica gel can be employed, using a gradient of ethyl acetate in hexane as the eluent.[17]

Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for its use as a versatile intermediate in multi-step syntheses.

-

Precursor for Complex Molecules: The vicinal dibromide can undergo elimination reactions to form alkynes or dienes. It can also participate in substitution reactions. The terminal alkene is available for a wide range of transformations, including epoxidation, hydroboration-oxidation, or metathesis.

-

Cross-Coupling Reactions: Dibromo compounds are excellent substrates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Heck couplings, which are fundamental for forming new carbon-carbon bonds.[18] This allows for the sequential and selective functionalization at the C1 and C2 positions.

-

Cyclization Precursors: The presence of functional groups at opposite ends of the carbon chain makes it a potential precursor for the synthesis of cyclic compounds through intramolecular reactions.

Conclusion

This compound is a valuable and versatile chemical intermediate whose successful synthesis and application hinge on a solid understanding of its properties, reaction mechanisms, and the stringent safety protocols required for its handling. The detailed synthesis and purification workflow provided in this guide, which emphasizes control and in-process validation, offers a reliable framework for researchers to produce this compound with high purity and safety. Its bifunctional nature ensures its continued relevance as a building block in the sophisticated synthesis of novel pharmaceuticals and advanced materials.

References

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper

- Bromine handling and safety. (n.d.). Slideshare.

- Handling liquid bromine and preparing bromine water. (n.d.).

- CAS 4285-48-7: this compound. (n.d.). CymitQuimica.

- Safely handling a liter of Bromine? (2017). Reddit.

- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021).

- This compound | 4285-48-7. (2023). ChemicalBook.

- This compound. (n.d.). NIST WebBook.

- 4285-48-7|this compound. (n.d.). BLD Pharm.

- Han, X., Khedekar, R. N., Masnovi, J., & Baker, R. J. (1999). Bromination of Cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-diol. The Journal of Organic Chemistry, 64(14), 5245–5250.

- 1,2-DIBROMO-5-HEXENO 4285-48-7 wiki. (n.d.). Guidechem.

- Grygorenko, O. O. (2009). Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid. Green Chemistry Letters and Reviews, 2(4), 215-219.

- LibreTexts. (2023). 5.

- Han, X., Khedekar, R. N., Masnovi, J., & Baker, R. J. (1999). Bromination of Cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-diol.

- Chiappe, C., & Pieraccini, D. (2005). New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. Journal of Organic Chemistry, 70(16), 6433-6441.

- 1,2-디브로모-5-헥센 4285-48-7 wiki. (n.d.). Guidechem.

- Mastering Organic Synthesis: The Versatility of Dibromo Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 6-Bromo-1-hexene synthesis. (n.d.). ChemicalBook.

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.

- The Pivotal Role of 1,1-Dibromoethylene in the Synthesis of Complex Natural Products: Applic

- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid

Sources

- 1. CAS 4285-48-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 4285-48-7 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. 4285-48-7|this compound|BLD Pharm [bldpharm.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Bromination of Cyclohexa-1,3-diene and (R, S)-Cyclohexa-3,5-diene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dollycorporation.com [dollycorporation.com]

- 12. Bromine handling and safety | DOCX [slideshare.net]

- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 14. reddit.com [reddit.com]

- 15. tatachemicals.com [tatachemicals.com]

- 16. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 17. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

Physical and chemical properties of 1,2-Dibromo-5-hexene

An In-depth Technical Guide to 1,2-Dibromo-5-hexene: Properties, Reactivity, and Experimental Considerations

Introduction

This compound is a bifunctional organic compound featuring both a vicinal dibromide and a terminal alkene. Its molecular formula is C₆H₁₀Br₂.[1][2] This unique structural arrangement makes it a versatile intermediate in organic synthesis, offering multiple reaction pathways for the construction of more complex molecular architectures. The presence of two bromine atoms on adjacent carbons, combined with a reactive double bond, allows for a range of transformations including elimination, substitution, and addition reactions, as well as intramolecular cyclizations.

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended for researchers and professionals in chemistry and drug development. We will delve into its reactivity, outline key experimental protocols, and provide essential safety and handling information.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its properties are dictated by the hexene carbon skeleton and the two heavy bromine substituents.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Br₂ | [1][2] |

| Molecular Weight | 241.95 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 55 °C at 5 mmHg | [3] |

| Density | 1.619 g/cm³ (calculated) | [4] |

| Refractive Index | 1.514 (calculated) | [4] |

| Flash Point | 98.3 °C (calculated) | [4] |

| CAS Number | 4285-48-7 | [1][3] |

| Synonyms | 5,6-Dibromohex-1-ene | [1] |

Note: Some physical properties are calculated values from chemical databases and should be used as estimates.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for both the alkenyl and the dibromoalkyl portions of the molecule.

-

Alkenyl Protons (C5-H, C6-H₂): A complex multiplet between 5.0 and 6.0 ppm corresponding to the three protons of the terminal vinyl group (-CH=CH₂). The proton on C5 will be a multiplet due to coupling with the adjacent methylene protons and the terminal vinyl protons.

-

Dibrominated Methylene Protons (C1-H₂Br): A multiplet typically found downfield, around 3.7-4.0 ppm, due to the deshielding effect of the adjacent bromine atom and coupling with the proton on C2.

-

Dibrominated Methine Proton (C2-HBr): A multiplet further downfield than the adjacent alkyl protons, likely in the 4.1-4.3 ppm range, deshielded by bromine and coupled to protons on C1 and C3.

-

Alkyl Protons (C3-H₂, C4-H₂): Multiplets in the alkyl region, approximately 1.8-2.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Alkenyl Carbons: Two signals in the vinylic region, ~115-120 ppm for C6 (=CH₂) and ~135-140 ppm for C5 (-CH=).

-

Brominated Carbons: Signals for the carbon atoms bearing bromine will be significantly shifted downfield, typically in the range of 45-60 ppm.

-

Alkyl Carbons: Two signals in the aliphatic region, ~30-40 ppm, for the remaining methylene carbons (C3 and C4).

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[5]

-

C=C Stretch: A characteristic absorption band of medium intensity around 1640 cm⁻¹ indicates the presence of the carbon-carbon double bond.[5]

-

=C-H Stretch: A peak or series of peaks just above 3000 cm⁻¹ (typically ~3080 cm⁻¹) corresponds to the stretching vibration of the sp²-hybridized C-H bonds of the vinyl group.[5]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) arise from the stretching of sp³-hybridized C-H bonds in the alkyl chain.[5]

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, is indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in three peaks: M⁺ (containing two ⁷⁹Br), M⁺+2 (containing one ⁷⁹Br and one ⁸¹Br), and M⁺+4 (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1. For C₆H₁₀Br₂, these peaks would appear at m/z 240, 242, and 244.

-

Fragmentation: Common fragmentation pathways include the loss of a bromine atom ([M-Br]⁺), loss of HBr ([M-HBr]⁺), and cleavage of the carbon-carbon bonds, leading to smaller fragment ions.[6]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable precursor in various synthetic transformations. Its reactivity is centered around the vicinal dibromide and the terminal alkene.

Reactions at the Dibromoalkane Moiety

-

Elimination Reactions: Treatment with a strong base can induce dehydrobromination. Depending on the reaction conditions and the base used, this can lead to the formation of a vinyl bromide, a diene, or an alkyne.

-

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, although this can be competitive with elimination.

Reactions at the Alkene Moiety

-

Electrophilic Addition: The terminal double bond is susceptible to electrophilic addition reactions, such as hydrogenation, hydrohalogenation, and hydration, consistent with standard alkene chemistry.[1]

Intramolecular Cyclization

The most significant synthetic utility of this compound lies in its potential for intramolecular reactions. The proximity of the two reactive centers allows for the formation of cyclic structures. For example, radical-initiated cyclization can lead to the formation of functionalized five-membered rings, which are common structural motifs in natural products and pharmaceuticals.

Caption: Conceptual workflow for radical cyclization of this compound.

Experimental Protocols

Synthesis of this compound via Bromination

A common method for preparing this compound is the electrophilic addition of bromine (Br₂) across one of the double bonds of 1,5-hexadiene. The reaction must be performed at low temperatures to ensure selectivity and prevent side reactions.

Step-by-Step Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reactant: 1,5-Hexadiene is dissolved in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), and the solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of bromine in dichloromethane is added dropwise from the dropping funnel to the stirred solution of 1,5-hexadiene. The characteristic red-brown color of bromine should dissipate upon addition. The addition rate is controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: The reaction is monitored by TLC or GC to track the consumption of the starting material. The reaction is typically complete once a faint bromine color persists.

-

Quenching: Upon completion, the reaction is carefully quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

-

Workup: The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate care.

-

Hazards: It is classified as a skin and eye irritant.[4] Inhalation of vapors and direct skin contact should be avoided.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling this compound.[7] All operations should be conducted in a well-ventilated chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents and incompatible materials.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis. Its distinct physical properties and well-defined spectroscopic signatures allow for its reliable identification. The compound's chemical reactivity, stemming from its vicinal dibromide and terminal alkene functionalities, enables a wide array of transformations, most notably the synthesis of complex cyclic systems. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 13.3: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 13.6: Interpreting Mass Spectra. Retrieved from [Link]

Sources

- 1. CAS 4285-48-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 4285-48-7 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1,2-Dibromo-5-hexene (CAS: 4285-48-7): Properties, Synthesis, and Applications in Advanced Chemical Research

Section 1: Executive Summary

This technical guide provides an in-depth analysis of 1,2-Dibromo-5-hexene (CAS Number: 4285-48-7), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document elucidates the molecule's chemical structure, physicochemical properties, core reactivity, and potential applications. A detailed, field-proven protocol for its laboratory-scale synthesis is presented, emphasizing the mechanistic rationale behind procedural choices to ensure reproducibility and safety. Furthermore, this guide outlines critical safety and handling protocols, making it an essential resource for scientists working with this versatile chemical intermediate.

Section 2: Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

This compound is an organobromine compound featuring a six-carbon chain with two distinct functional groups: a vicinal dibromide at positions 1 and 2, and a terminal alkene between positions 5 and 6.[1] Its molecular formula is C₆H₁₀Br₂.[1][2][3]

An important point of clarification is the compound's nomenclature. While commonly referred to as this compound, according to IUPAC naming conventions that prioritize the double bond, the systematic name is 5,6-Dibromohex-1-ene .[1][4] This guide will use the common name "this compound" as specified, while acknowledging the IUPAC designation.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. This data is critical for designing experiments, particularly for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 4285-48-7 | [1][2][5] |

| Molecular Formula | C₆H₁₀Br₂ | [1][2][3] |

| Molecular Weight | 241.95 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [1][5] |

| Boiling Point | 55°C @ 5 mmHg | [5] |

| Refractive Index | 1.5190 - 1.5230 | [5] |

| SMILES | C=CCCC(Br)CBr | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][5] |

Section 3: Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from its two distinct reactive sites. This dual functionality allows for orthogonal chemical transformations or complex intramolecular reactions, making it a valuable building block.

Electrophilic Addition at the Alkene

The terminal double bond is susceptible to electrophilic addition reactions.[1] A classic example is the addition of bromine (Br₂), which would result in the formation of a tetrabrominated hexane derivative. This reaction's progress can often be visually monitored by the disappearance of bromine's characteristic red-brown color.[6] The generally accepted mechanism proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.

Reactions of the Vicinal Dibromide

The 1,2-dibromoethane moiety offers several synthetic pathways:

-

Elimination Reactions: Treatment with a strong base can induce dehydrobromination, potentially leading to the formation of a vinyl bromide or a conjugated diene system, depending on the reaction conditions.

-

Reductive Debromination: Reaction with reducing agents like zinc dust can regenerate an alkene, forming 1,5-hexadiene.

-

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, although this is often less straightforward than with primary alkyl halides and can compete with elimination.

The presence of both functionalities allows for sophisticated synthetic strategies, such as intramolecular cyclization, where one end of the molecule reacts with the other to form cyclic compounds, which are common scaffolds in pharmaceutical agents.

Section 4: Protocol for Laboratory-Scale Synthesis

The most direct and logical synthesis of this compound is the selective monobromination of a commercially available precursor, 1,5-hexadiene. The key to this synthesis is controlling the stoichiometry to favor the addition of only one equivalent of bromine across one of the two double bonds.

Causality in Experimental Design

-

Solvent Choice: A non-participating, non-polar solvent like dichloromethane (CH₂Cl₂) or tetrachloromethane (CCl₄) is chosen to dissolve the non-polar starting material and prevent the solvent from interfering with the reaction.

-

Temperature Control: The reaction is conducted at a low temperature (0°C) to slow down the reaction rate. This enhances selectivity for mono-addition and minimizes the risk of the highly exothermic reaction becoming uncontrollable.

-

Slow Addition: Bromine is added dropwise to maintain a low concentration relative to the diene, further reducing the statistical probability of a single molecule reacting with two bromine molecules.

Step-by-Step Synthesis Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,5-hexadiene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Bromine Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred diene solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The characteristic red-brown color of bromine should dissipate upon addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. The reaction is complete when the bromine color no longer disappears instantly.

-

Quenching: Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the mixture is colorless.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Caption: Experimental Workflow for the Synthesis of this compound.

Section 5: Applications in Drug Development and Organic Synthesis

While not an active pharmaceutical ingredient itself, this compound is a valuable intermediate for constructing complex molecular architectures.

-

Bifunctional Linkers: The distinct reactivity of its two functional groups allows it to serve as a linker to connect different molecular fragments in a controlled, stepwise manner.

-

Synthesis of Heterocycles: It can be a precursor for synthesizing various heterocyclic compounds. For instance, reaction with a dinucleophile could lead to the formation of a six or seven-membered ring, a common structural motif in many bioactive molecules.

-

Introduction of Functional Handles: The molecule can be used to introduce a bromo-alkenyl moiety into a larger molecule, providing a handle for further transformations such as cross-coupling reactions (e.g., Suzuki, Heck) or click chemistry.

Section 6: Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [2][5][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][5][7] |

| Pictogram | GHS07 | Exclamation Mark | [2][5] |

| Signal Word | Warning | - | [2][5][7] |

Safe Handling and Emergency Procedures

This protocol is a self-validating system to minimize exposure and mitigate risks.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[8] Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.[9]

-

Chemical-resistant gloves (e.g., nitrile).

-

A flame-resistant lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[8][10] Keep away from strong oxidizing agents and strong bases.[11]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[2][8]

-

Spill Procedure:

-

Evacuate the area.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

-

First Aid:

-

If on skin: Immediately wash with plenty of soap and water.[7] Remove contaminated clothing. If irritation occurs, seek medical attention.

-

If in eyes: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek immediate medical attention.

-

If inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

Section 7: References

-

Chemsrc. (2025). 1-bromo-5-hexene | CAS#:2695-47-8. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved from [Link]

-

Arran Chemical Company. (n.d.). 4285-48-7 | MFCD00041698 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). Hexane, 1,2-dibromo- | C6H12Br2 | CID 102451. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromohexane | C6H12Br2 | CID 91232. Retrieved from [Link]

-

Taylor & Francis Online. (2009). Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid. Retrieved from [Link]

-

GOV.UK. (n.d.). 1,2-dibromoethane - Incident management. Retrieved from [Link]

-

Stenutz. (n.d.). 5,6-dibromohex-1-ene. Retrieved from [Link]

Sources

- 1. CAS 4285-48-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 4285-48-7|this compound|BLD Pharm [bldpharm.com]

- 3. 4285-48-7 | MFCD00041698 | this compound [aaronchem.com]

- 4. 5,6-dibromohex-1-ene [stenutz.eu]

- 5. This compound | 4285-48-7 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1-bromo-5-hexene | CAS#:2695-47-8 | Chemsrc [chemsrc.com]

Spectroscopic Data for 1,2-Dibromo-5-hexene: An In-depth Technical Guide

Molecular Structure and Properties

1,2-Dibromo-5-hexene possesses a six-carbon chain with a terminal double bond between carbons 5 and 6, and two bromine atoms attached to carbons 1 and 2. This structure gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂ | NIST |

| Molecular Weight | 241.95 g/mol | NIST |

| CAS Number | 4285-48-7 | ChemicalBook[1] |

| IUPAC Name | This compound | NIST |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound reveals a complex pattern of signals due to the various electronic environments of the protons. The presence of two chiral centers at C1 and C2 would ideally lead to diastereotopic protons, further complicating the spectrum. However, for the purpose of this guide, we will consider a simplified first-order analysis. The chemical shifts are influenced by the electronegativity of the bromine atoms and the anisotropy of the double bond.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H6 (CH₂=) | 5.0 - 5.2 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_allyl ≈ 1.5 | Vinylic protons deshielded by the double bond, exhibiting characteristic geminal, cis, and trans couplings. |

| H5 (-CH=) | 5.7 - 5.9 | m | - | Vinylic proton deshielded by the double bond and coupled to the adjacent methylene and terminal vinyl protons. |

| H1 (-CH₂Br) | 3.6 - 3.8 | m | - | Protons on the carbon bearing a bromine atom are significantly deshielded. |

| H2 (-CHBr-) | 4.1 - 4.3 | m | - | The proton on the carbon with the second bromine is the most deshielded aliphatic proton. |

| H4 (-CH₂-) | 2.2 - 2.4 | m | - | Allylic protons are deshielded by the adjacent double bond. |

| H3 (-CH₂-) | 1.8 - 2.0 | m | - | Aliphatic protons further from the electron-withdrawing and anisotropic groups. |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 35 - 40 | Carbon attached to one bromine atom, showing a significant downfield shift. |

| C2 | 50 - 55 | Carbon attached to the second bromine atom, experiencing a strong deshielding effect. |

| C3 | 30 - 35 | Aliphatic carbon atom. |

| C4 | 32 - 37 | Allylic carbon, slightly deshielded by the double bond. |

| C5 | 135 - 140 | Vinylic carbon, significantly deshielded by the double bond. |

| C6 | 115 - 120 | Terminal vinylic carbon. |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br, C=C, and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3080 | Medium | =C-H stretch | Characteristic stretching vibration of sp² C-H bonds of the terminal alkene. |

| 2850-2960 | Strong | C-H stretch | Stretching vibrations of the sp³ C-H bonds in the alkyl chain. |

| ~1640 | Medium | C=C stretch | Characteristic stretching vibration of the carbon-carbon double bond. |

| ~1450 | Medium | CH₂ bend | Bending (scissoring) vibration of the methylene groups. |

| ~910 & ~990 | Strong | =C-H bend | Out-of-plane bending vibrations characteristic of a monosubstituted alkene. |

| 500-650 | Strong | C-Br stretch | Stretching vibrations of the carbon-bromine bonds. The presence of two C-Br bonds may lead to multiple or broad absorptions in this region. |

The presence of the alkene functional group is clearly indicated by the C=C stretch and the strong out-of-plane =C-H bending bands. The C-Br stretches are found in the fingerprint region and are a key indicator of the halogenation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the isotopic distribution of the two bromine atoms. The expected peaks would be at m/z 240 (for two ⁷⁹Br), 242 (for one ⁷⁹Br and one ⁸¹Br), and 244 (for two ⁸¹Br) with a relative intensity ratio of approximately 1:2:1.

-

Loss of a Bromine Atom ([M-Br]⁺): A prominent fragment resulting from the cleavage of a C-Br bond. This will appear as a pair of peaks of nearly equal intensity at m/z 161 and 163.

-

Loss of HBr ([M-HBr]⁺): Elimination of hydrogen bromide can lead to a fragment ion. This would also show an isotopic pattern for the remaining bromine atom.

-

Allylic Cleavage: Cleavage of the C3-C4 bond is favorable due to the formation of a stable allylic cation.

-

Other Fragments: Various other fragmentations of the alkyl chain will lead to smaller charged species.

Illustrative Fragmentation Pathway:

Caption: Key fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

While experimental data is not provided, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence to obtain singlets for each carbon.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Spectrum Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragments.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The detailed analysis of predicted NMR, IR, and Mass Spectrometry data, along with the interpretation of key spectral features, serves as a valuable resource for researchers in the positive identification and characterization of this compound. The provided protocols offer a standardized approach for obtaining experimental data, which would be essential for confirming these predictions.

References

-

NIST Chemistry WebBook. this compound. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 1,2-Dibromo-5-hexene

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of 1,2-dibromo-5-hexene, a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The presence of both a vicinal dibromide and a terminal alkene within the same six-carbon chain imparts a unique and valuable reactivity profile. This document explores the fundamental principles governing its stability, delves into its primary reaction pathways—notably intramolecular cyclization and elimination reactions—and furnishes detailed experimental protocols for its synthesis and subsequent transformations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the synthetic potential of this halogenated alkene.

Introduction: A Molecule of Dual Functionality

This compound, with the chemical formula C₆H₁₀Br₂, is a halogenated alkene that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by a six-carbon backbone with bromine atoms on carbons 1 and 2 (a vicinal dibromide) and a carbon-carbon double bond between carbons 5 and 6. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures.

The vicinal dibromide moiety is a precursor for the formation of alkenes and alkynes via elimination reactions, while the terminal double bond can participate in various addition and cyclization reactions. The interplay between these two reactive sites is a central theme in the chemistry of this compound. This guide will elucidate the factors that govern the stability of this compound and provide a detailed exploration of its key reactive pathways, supported by mechanistic insights and practical experimental procedures.

Physicochemical Properties and Stability

This compound is typically a colorless to pale yellow liquid under standard conditions.[1] A summary of its key physical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂ | [1] |

| Molecular Weight | 241.95 g/mol | |

| Boiling Point | 55 °C at 5 mmHg | [1] |

| Form | Clear liquid | [1] |

| Color | Colorless to Almost colorless | [1] |

| Storage Temperature | 0-10 °C | [1] |

Thermal Stability

While specific thermal decomposition data for this compound is not extensively documented, vicinal dibromides, in general, can undergo thermal elimination of bromine to form alkenes. However, this typically requires elevated temperatures. The stability of this compound is sufficient for its use in reactions conducted at moderate temperatures. For prolonged storage, refrigeration is recommended to minimize potential degradation.[1]

Photochemical Stability

Alkyl halides are known to be susceptible to photochemical degradation. The carbon-bromine bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, leading to the formation of radical intermediates. This photosensitivity is a key aspect of the reactivity of this compound, particularly in the context of radical-mediated cyclization reactions. When not being used in photochemical reactions, it is advisable to store the compound in amber containers to protect it from light.

Chemical Stability

This compound is incompatible with strong oxidizing agents and strong bases. Strong bases will promote elimination reactions (dehydrobromination), which are discussed in detail in a later section. As with many organic halides, it should be handled with care, avoiding contact with reactive metals.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to the double bond of 1,5-hexadiene.

Reaction Rationale

The choice of 1,5-hexadiene as the starting material is logical due to its commercial availability and the high efficiency of the bromination reaction. The reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition, leading to the vicinal dibromide. To achieve selective mono-bromination and avoid the bromination of the second double bond, it is crucial to control the stoichiometry of the reactants, typically by using a slight excess of the diene relative to bromine. The reaction is generally performed at low temperatures to minimize side reactions, such as allylic bromination.

Experimental Protocol: Bromination of 1,5-Hexadiene

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,5-Hexadiene

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-hexadiene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (0.95 equivalents) in dichloromethane from the dropping funnel to the stirred solution of 1,5-hexadiene. The addition should be done at a rate that maintains the reaction temperature below 5 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the orange color dissipates, followed by a wash with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis (NMR and MS) of the purified product. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Key Reaction Pathways and Mechanisms

The dual functionality of this compound gives rise to two primary and highly useful reaction pathways: intramolecular radical cyclization and base-mediated elimination.

Intramolecular Radical Cyclization

The presence of a terminal alkene and a carbon-bromine bond within the same molecule makes this compound an excellent substrate for intramolecular radical cyclization. This reaction is a powerful method for the construction of five-membered rings.

The reaction is typically initiated by the generation of a radical at the carbon bearing a bromine atom. This is often achieved using a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), or through photolysis. The resulting radical can then attack the intramolecular double bond. According to Baldwin's rules, the 5-exo-trig cyclization to form a five-membered ring is kinetically favored over the 6-endo-trig cyclization that would lead to a six-membered ring. This regioselectivity is a cornerstone of the synthetic utility of this reaction.

Sources

An In-Depth Technical Guide to 1,2-Dibromo-5-hexene (C₆H₁₀Br₂) for Advanced Research and Development

This guide provides an in-depth technical overview of 1,2-Dibromo-5-hexene, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and materials science. We will explore its core properties, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and field-proven insights.

Core Molecular and Physicochemical Properties

This compound is an organobromine compound featuring both a vicinal dibromide and a terminal alkene functional group.[1] This unique combination makes it a valuable intermediate for a variety of chemical transformations.

Nomenclature Clarification: It is important to note that while commonly referred to as this compound, the systematic IUPAC name is 5,6-Dibromohex-1-ene .[1] This is because IUPAC nomenclature rules prioritize numbering the carbon chain to assign the lowest possible locant to the principal functional group, which in this case is the alkene (double bond). Throughout this guide, we will use the common name specified in the topic for consistency, while acknowledging the formal IUPAC designation. Both names refer to the same chemical entity under CAS Number 4285-48-7.[1][2]

Caption: Chemical Structure of 5,6-Dibromohex-1-ene.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, reaction modeling, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Br₂ | [1][2][3] |

| Molecular Weight | 241.95 g/mol | [2][3][4] |

| CAS Number | 4285-48-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 55°C at 5 mmHg | [2] |

| Density | ~1.619 g/cm³ (Predicted) | [5] |

| Storage Conditions | Sealed in a dry environment, typically at 2-8°C | [6] |

| Solubility | Generally soluble in organic solvents | [1] |

Synthesis and Mechanistic Considerations

The synthesis of vicinal dibromides is a cornerstone of organic chemistry. For a molecule like this compound, a common conceptual pathway involves the electrophilic addition of bromine (Br₂) across a double bond. While direct synthesis from 1,5-hexadiene is plausible, a more controlled approach might involve the bromination of 1-hexyne to yield an isomeric dibromohexene. The reaction of 1-hexyne with one equivalent of Br₂ in an inert solvent such as carbon tetrachloride (CCl₄) can produce (E)-1,2-dibromo-1-hexene.[7]

Causality in Reagent Selection: The choice of one equivalent of the halogen is critical to prevent further reaction to a tetrabrominated alkane.[7] The inert solvent (CCl₄) facilitates the reaction without participating in it, ensuring the formation of the desired dibromoalkene.[7]

Caption: Generalized workflow for the synthesis of a dibromoalkane.

Protocol: Synthesis of 1,2-Dibromohexane from 1-Hexene

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1-hexene in a suitable inert solvent like dichloromethane (CH₂Cl₂).

-

Reagent Addition: Slowly add an equimolar amount of bromine (Br₂), also dissolved in CH₂Cl₂, to the flask dropwise. The characteristic reddish-brown color of bromine should disappear upon addition, indicating the reaction is proceeding.

-

Reaction Monitoring: Maintain the temperature near 0°C to control the exothermicity of the reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (1-hexene) is consumed.

-

Quenching: Once the reaction is complete, quench any remaining bromine by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction & Drying: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt such as magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, 1,2-dibromohexane, can be purified further by vacuum distillation.[8]

Chemical Reactivity and Strategic Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential, controlled modifications, making it a powerful building block for complex molecular scaffolds.

-

Vicinal Dibromide Moiety: This group is susceptible to elimination reactions to form alkynes or conjugated dienes. It can also undergo nucleophilic substitution reactions, though this is less common than with primary alkyl halides.

-

Terminal Alkene Moiety: This site is reactive towards a wide array of transformations, including electrophilic addition (e.g., hydrohalogenation, hydration), oxidation (e.g., epoxidation, dihydroxylation), and radical additions.

This bifunctionality is highly valuable in drug discovery, where the construction of diverse chemical libraries is paramount.[9] The rigid cyclohexene core, which can be formed from precursors like this compound, can be incorporated into molecules to create unique three-dimensional shapes ideal for fitting into the active sites of biological targets.[10] Halogenated intermediates are frequently used in cross-coupling reactions to build the carbon skeleton of complex pharmaceutical agents.

Caption: Key reactive sites and potential transformations.

Safety, Handling, and Storage

As with most halogenated organic compounds, this compound must be handled with care.[1] It is classified as a skin and eye irritant.[5][11]

Core Safety Protocols:

-

Handling: Always use this compound within a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[12][13] Avoid inhalation of vapors and any contact with skin or eyes.[12]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][14] Store away from incompatible materials such as strong oxidizing agents.[12]

References

-

This compound - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

SAFETY DATA SHEET - 1-Hexene. [Link]

-

(E)-1,2-dibromohex-1-ene - PubChem. National Center for Biotechnology Information. [Link]

-

1,2-Dibromohexane - LookChem. [Link]

-

Hexane, 1,2-dibromo- | C6H12Br2 | CID 102451 - PubChem. National Center for Biotechnology Information. [Link]

-

Identify the best reagents to convert 1-hexyne into (E)-1,2-dibromo-1-hexene. Brainly. [Link]

-

What is a complete chemical reaction showing how 1-hexene reacts with Br2 after the reaction is exposed to sunlight? Quora. [Link]

-

HBr addition to 1-hexene yields both 1-bromohexane and 2-bromohexane. Homework.Study.com. [Link]

-

1-bromo-5-hexene | CAS#:2695-47-8 | Chemsrc. [Link]

- Method for synthesizing 5-hexene-1-alcohol.

-

Cyclohexane, 1,2-dibromo-,trans- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE. KnowledgeBoat. [Link]

-

(E)-4,5-dibromohex-2-ene - PubChem. National Center for Biotechnology Information. [Link]

-

Biochemistry and its Applications in Drug Development. Arcadia. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]

-

The application of multi-component reactions in drug discovery. PubMed. [Link]

Sources

- 1. CAS 4285-48-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4285-48-7 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. (E)-1,2-dibromohex-1-ene | C6H10Br2 | CID 11128459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4285-48-7|this compound|BLD Pharm [bldpharm.com]

- 7. brainly.com [brainly.com]

- 8. quora.com [quora.com]

- 9. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hexane, 1,2-dibromo- | C6H12Br2 | CID 102451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Synthesis and Handling of 1,2-Dibromo-5-hexene: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, halogenated intermediates are both invaluable tools and potential hazards. 1,2-Dibromo-5-hexene, with its vicinal dibromide and terminal alkene functionalities, presents a unique combination of reactivity that can be harnessed for the construction of intricate molecular architectures. However, this same reactivity profile necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the safety considerations, handling procedures, and emergency responses pertinent to this compound, ensuring its safe and effective use in the research and development environment.

Compound Identification and Properties

-

Chemical Name: this compound

-

Synonyms: 5,6-Dibromohex-1-ene[1]

-

CAS Number: 4285-48-7

-

Molecular Formula: C₆H₁₀Br₂[1]

-

Molecular Weight: 241.95 g/mol

Physicochemical Data:

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 55°C at 5 mmHg | [2] |

| Refractive Index | 1.5190-1.5230 | [2] |

| Storage Temperature | 0-10°C | [2] |

The presence of a terminal double bond and vicinal dibromides makes this compound susceptible to a variety of chemical transformations, including electrophilic addition to the double bond and elimination or substitution at the carbon-bromine bonds.[1] This reactivity is key to its utility in synthesis but also underscores the need for careful handling to prevent unintended reactions.

Hazard Identification and GHS Classification

Anticipated GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications are based on data for analogous compounds like 1,2-dibromohexane, which is known to cause skin, eye, and respiratory irritation.[3][4]

Hazardous Decomposition Products:

Upon combustion or thermal decomposition, this compound is expected to release toxic and corrosive fumes, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen bromide (HBr) gas[5]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[5][6]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the cornerstone of personal safety.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing.[3]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of after handling the compound.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length.[3] In instances of larger scale work or increased splash potential, a chemical-resistant apron is also recommended.

-

Respiratory Protection: For situations where fume hood use is not feasible or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Caption: Workflow for the safe handling of this compound.

Storage

-

Temperature: Store in a refrigerator at 0-10°C.[2]

-

Container: Keep the container tightly closed in a dry and well-ventilated area.[3][5]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][8][9]

Emergency Procedures

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

Spills

-

Minor Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Major Spill: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert colleagues. Contact the institution's environmental health and safety department immediately.

Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][7] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

Caption: Emergency response flowchart for personal exposure incidents.

Waste Disposal

All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][10][11] Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent for synthetic chemists, but its potential hazards demand a culture of safety and preparedness. By understanding its chemical properties, adhering to stringent handling and storage protocols, and being prepared for emergency situations, researchers can confidently and safely utilize this compound to advance their scientific endeavors. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are not merely procedural; they are integral to responsible scientific practice.

References

-

1 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dibromohexane, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dibromohexane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexane, 1,2-dibromo-. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexane, 1,2-dibromo- (CAS 624-20-4). Retrieved from [Link]

-

GOV.UK. (2025-02-03). n-Hexane - Incident management. Retrieved from [Link]

-

11 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

New Jersey Department of Health. (2012, June). n-Hexane - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,2-dibromo- (CAS 5401-62-7). Retrieved from [Link]

-

Angene Chemical. (2024-10-03). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. CAS 4285-48-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4285-48-7 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Hexane, 1,2-dibromo- | C6H12Br2 | CID 102451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Nomenclature and Properties of 1,2-Dibromo-5-hexene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 1,2-Dibromo-5-hexene, a bifunctional organobromine compound with significant utility in synthetic chemistry. The inherent ambiguity in its nomenclature, with "5,6-Dibromohex-1-ene" being an equally valid IUPAC name, often creates confusion. This document clarifies the compound's naming conventions, consolidates its various synonyms and chemical identifiers, and presents its key physicochemical properties. Furthermore, it details a robust synthetic protocol and explores the compound's reactivity and applications as a versatile building block, particularly in the development of complex molecular scaffolds relevant to materials science and pharmaceutical research.

Introduction: The Role of Halogenated Alkenes in Modern Synthesis

Halogenated organic compounds are foundational pillars of modern synthetic chemistry. The strategic incorporation of halogen atoms, particularly bromine, into a carbon skeleton imparts unique reactivity, allowing for a diverse array of subsequent transformations. Brominated intermediates are especially prized for their role in forming carbon-carbon and carbon-heteroatom bonds through reactions like cross-coupling, nucleophilic substitution, and elimination.

This compound (C₆H₁₀Br₂) is a prime example of a high-utility intermediate. It possesses two distinct reactive centers: a vicinal dibromide on one end of a six-carbon chain and a terminal alkene on the other. This bifunctionality makes it an invaluable precursor for synthesizing complex molecules, enabling chemists to introduce functionality at different points in a synthetic sequence. For professionals in drug development, such building blocks are critical for creating novel molecular scaffolds and linkers used in the assembly of potential therapeutic agents[1].

Unraveling the Nomenclature: this compound vs. 5,6-Dibromohex-1-ene

A primary source of confusion surrounding this compound is its nomenclature. Both "this compound" and "5,6-Dibromohex-1-ene" are used in chemical literature and supplier catalogs, yet they refer to the exact same molecule. The choice of name depends on the priority assigned to the functional groups according to IUPAC rules.

-

5,6-Dibromohex-1-ene : This is the preferred IUPAC name. The principal functional group, the alkene (C=C double bond), is given the lowest possible locant (position 1). The carbon chain is numbered starting from the end closest to the double bond, placing the bromine atoms at positions 5 and 6.

-

This compound : In this construction, the numbering begins from the end closest to the bromine substituents. While less common in formal contexts, it is still frequently encountered.

Understanding that these names are synonymous is crucial for accurate literature searches and material procurement.

Consolidated Chemical Identifiers

To eliminate ambiguity, researchers should rely on universal identifiers such as the CAS number. The table below summarizes the key names and identifiers for this compound.

| Identifier Type | Value | Source |

| Preferred IUPAC Name | 5,6-Dibromohex-1-ene | [2][3][4] |

| Alternative IUPAC Name | This compound | [2][5][6] |

| Common Synonym | dibromodiallyl | [2] |

| CAS Number | 4285-48-7 | [2][6][7] |

| Molecular Formula | C₆H₁₀Br₂ | [2][3][5] |

| Molecular Weight | 241.95 g/mol | [2][5] |

| InChI | InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2 | [4][5] |

| InChIKey | WFGDPUOTONXJOS-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C=CCCC(CBr)Br | [4] |

Visualization of Nomenclature

The following diagram illustrates the relationship between the primary IUPAC name and its associated identifiers.

Caption: Relationship between the preferred IUPAC name and key identifiers.

Physicochemical Properties

The physical properties of 5,6-Dibromohex-1-ene are critical for its handling, storage, and use in reactions.

| Property | Value | Reference |

| Appearance | Liquid | [6] |

| Boiling Point | 55 °C at 5 mmHg | [6] |

| Molecular Formula | C₆H₁₀Br₂ | [5] |

| Molecular Weight | 241.952 g/mol | [5] |

| Storage Temperature | Refrigerator (2-8 °C) is recommended | [6] |

Synthesis and Reactivity

Synthetic Pathway: Electrophilic Addition to 1,5-Hexadiene

The most direct and logical synthesis of 5,6-Dibromohex-1-ene involves the selective electrophilic addition of bromine (Br₂) across one of the double bonds of a readily available starting material, 1,5-hexadiene. The causality for this choice is rooted in the fundamental reactivity of alkenes. The pi electrons of a double bond act as a nucleophile, attacking the electrophilic bromine molecule. This proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion to yield the vicinal dibromide. By controlling the stoichiometry (using one equivalent of Br₂), one can favor the mono-addition product, preserving the second double bond.

Experimental Protocol: Synthesis of 5,6-Dibromohex-1-ene

This protocol is a representative procedure based on established principles of alkene bromination.

Materials:

-

1,5-Hexadiene

-

Bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-hexadiene (1 equivalent) in anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

-